molecular formula C12H11ClN2O2S B14930790 3-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

3-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B14930790
M. Wt: 282.75 g/mol
InChI Key: VASVQNGKEUQVPI-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-pyridylmethyl)-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, with a chlorine atom and a pyridylmethyl group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-pyridylmethyl)-1-benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 3-pyridylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control over reaction conditions
  • Purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-pyridylmethyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

    Coupling Reactions: The pyridylmethyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized forms of the sulfonamide group.

    Reduction: Reduced forms of the sulfonamide group.

Scientific Research Applications

3-Chloro-N-(3-pyridylmethyl)-1-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new antibacterial agents.

    Biological Studies: Investigated for its interactions with various biological targets.

    Industrial Applications: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-pyridylmethyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The chlorine and pyridylmethyl groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

    3-Chloro-N-(2-pyridylmethyl)-1-benzenesulfonamide: A structural isomer with a different position of the pyridylmethyl group.

Uniqueness

3-Chloro-N-(3-pyridylmethyl)-1-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the pyridylmethyl group can provide distinct properties compared to other sulfonamides.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

3-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2

InChI Key

VASVQNGKEUQVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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